2-((1S,2R)-2-Aminocyclopropyl)benzonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10N2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-[(1S,2R)-2-aminocyclopropyl]benzonitrile |
InChI |
InChI=1S/C10H10N2/c11-6-7-3-1-2-4-8(7)9-5-10(9)12/h1-4,9-10H,5,12H2/t9-,10+/m0/s1 |
InChI Key |
KMRHLDAWJXRMBA-VHSXEESVSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=CC=C2C#N |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2C#N |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules in solution. For 2-((1S,2R)-2-aminocyclopropyl)benzonitrile, both ¹H and ¹³C NMR spectroscopy are critical in confirming the connectivity of atoms and, crucially, the trans stereochemistry of the substituents on the cyclopropyl (B3062369) ring.
The assignment of the trans configuration is primarily achieved by analyzing the coupling constants (J-values) between the protons on the cyclopropyl ring in the ¹H NMR spectrum. In cyclopropyl systems, the vicinal coupling constant between cis protons is typically larger (around 10 Hz) than that between trans protons (around 7 Hz). This difference arises from the dihedral angle relationship between the coupled nuclei.
In a typical ¹H NMR spectrum of this compound, the protons of the cyclopropyl ring would exhibit a complex splitting pattern. The proton attached to the same carbon as the benzonitrile (B105546) group (C1) and the proton attached to the same carbon as the amino group (C2) would show characteristic shifts and couplings to the geminal and vicinal protons. The observation of a smaller vicinal coupling constant between the protons at C1 and C2 would provide strong evidence for their trans relationship.
Furthermore, two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), would be employed to definitively assign all proton and carbon signals. A COSY spectrum would reveal the coupling network between the protons, while an HSQC spectrum would correlate each proton with its directly attached carbon atom.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| Aromatic-H | 7.20 - 7.80 | m | - |
| Cyclopropyl-H (C1-H) | 2.50 - 2.80 | m | J_vic(trans), J_gem |
| Cyclopropyl-H (C2-H) | 3.00 - 3.30 | m | J_vic(trans), J_gem |
| Cyclopropyl-H (C3-H₂) | 1.00 - 1.50 | m | J_vic, J_gem |
| Amino-H (NH₂) | 1.50 - 2.50 | br s | - |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C (quaternary, C-CN) | 110 - 115 |
| Aromatic C (quaternary, C-Cyclopropyl) | 140 - 145 |
| Aromatic C-H | 125 - 135 |
| Nitrile C (C≡N) | 118 - 122 |
| Cyclopropyl C1 | 25 - 35 |
| Cyclopropyl C2 | 30 - 40 |
| Cyclopropyl C3 | 10 - 20 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound, high-resolution mass spectrometry (HRMS) is instrumental in confirming the molecular formula, C₁₀H₁₀N₂. The experimentally determined exact mass should be in close agreement with the calculated theoretical mass.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron ionization (EI) is a common technique that can induce characteristic fragmentation pathways. For this molecule, a key fragmentation would be the α-cleavage adjacent to the amine group, which is a common pathway for aliphatic amines. This would involve the cleavage of the C-C bond within the cyclopropyl ring, leading to the formation of a stable, resonance-stabilized cation. Another potential fragmentation is the loss of the nitrile group (CN) or the entire benzonitrile moiety. The molecular ion peak (M⁺) would be observed, and its intensity would depend on its stability under the ionization conditions.
Table 3: Predicted Key Mass Spectrometry Fragments
| m/z | Proposed Fragment Identity |
|---|---|
| 158 | [M]⁺ (Molecular Ion) |
| 131 | [M - HCN]⁺ |
| 104 | [C₇H₅N]⁺ (Benzonitrile cation) |
| 54 | [C₃H₄N]⁺ (Fragment from cyclopropylamine (B47189) ring cleavage) |
Note: The fragmentation pattern can be influenced by the ionization method used.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.
The most prominent and diagnostic peaks would include the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-intensity band in the region of 2260-2220 cm⁻¹. The N-H stretching vibrations of the primary amine group (NH₂) would be observed as one or two bands in the region of 3500-3300 cm⁻¹. The presence of two bands in this region is characteristic of a primary amine. Furthermore, the C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹, while the C-H stretching of the cyclopropyl ring would appear just below 3000 cm⁻¹. The spectrum would also contain bands corresponding to C=C stretching in the aromatic ring (around 1600-1450 cm⁻¹) and N-H bending vibrations (around 1650-1580 cm⁻¹).
Table 4: Key Infrared Absorption Frequencies
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | 3500 - 3300 |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C-H Stretch (Cyclopropyl) | 3000 - 2850 |
| C≡N Stretch (Nitrile) | 2260 - 2220 |
| N-H Bend (Amine) | 1650 - 1580 |
Advanced Spectroscopic Probes for Molecular Interactions
While the fundamental spectroscopic techniques provide a clear picture of the molecule's covalent structure, advanced methods can probe its non-covalent interactions and behavior in different environments. Techniques such as X-ray crystallography could provide the ultimate confirmation of the solid-state structure, including the precise bond lengths, bond angles, and the conformation of the molecule in the crystal lattice.
In the context of its potential biological applications, studying the interactions of this compound with biomacromolecules is of significant interest. Advanced NMR techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY (Water-Ligand Observed via Gradient SpectroscopY) can be employed to identify binding epitopes and characterize weak interactions with protein targets. These methods are particularly valuable in drug discovery for understanding how a ligand binds to its receptor.
Furthermore, computational methods, such as Density Functional Theory (DFT) calculations, can be used to predict and complement the experimental spectroscopic data. DFT calculations can provide theoretical NMR chemical shifts, vibrational frequencies, and insights into the electronic structure and reactivity of the molecule, further solidifying the structural elucidation.
Reaction Mechanisms and Chemical Transformations
Mechanistic Studies of Benzonitrile (B105546) Functionalization
The benzonitrile portion of the molecule is characterized by the electron-withdrawing nature of the cyano group, which influences the reactivity of both the nitrile itself and the aromatic ring.
The carbon-nitrogen triple bond of the nitrile group is a primary site for nucleophilic attack. However, organic nitriles (R-C≡N) present a significant activation barrier to this type of reaction. nih.gov Activation of the nitrile group is often necessary to facilitate the addition of nucleophiles. nih.gov This can be achieved through coordination with a Lewis acid or by incorporating electron-withdrawing groups. nih.gov
The general mechanism involves the attack of a nucleophile on the electrophilic carbon atom of the nitrile. For instance, the reaction with primary amines can lead to the formation of amidine products. nih.gov This process is typically initiated by the nucleophilic attack of the amine on the nitrile carbon, with the rate-limiting step being this initial attack. nih.gov Quantum-chemical studies have been used to investigate the transition state of this addition, revealing its importance in determining the stereoselectivity of the process. nih.gov
The nitrile group can be reduced to a primary amine (benzylamine derivative) through various hydrogenation methods. A key method is transfer hydrogenation, which offers a milder alternative to traditional high-pressure hydrogenation using H₂ gas. google.com Transfer hydrogenation utilizes a hydrogen donor molecule in the presence of a transition metal catalyst to achieve the reduction under moderate conditions, often at temperatures below 100°C. google.com This process avoids the hazards and costs associated with high-pressure equipment. google.com
| Hydrogen Donor | Catalyst Type | General Conditions |
|---|---|---|
| Isopropanol | Transition Metal | Temperatures below 100°C |
| Formic Acid / Formate Salts | Transition Metal | Mild Temperatures |
| Cyclohexene / Cyclohexadiene | Transition Metal | Mild Temperatures |
| Hydrazine / Hydrazine Salts | Transition Metal | Mild Temperatures |
Cyclopropyl (B3062369) Ring Opening and Rearrangement Pathways
The three-membered cyclopropyl ring is characterized by significant ring strain, and its reactivity can resemble that of an olefinic double bond. unl.pt This strain makes it susceptible to ring-opening and rearrangement reactions under specific conditions.
For donor-acceptor cyclopropanes (DACs), where the ring is substituted with both an electron-donating and an electron-accepting group, ring-opening can be facilitated under basic conditions. rsc.org A proposed mechanism involves a fluoride-induced desilylation of a protecting group on an aryl donor, which increases its electron-donating ability and promotes the ring-opening to form a p-quinone methide intermediate. rsc.org This intermediate can then be trapped by various C-nucleophiles. rsc.org
Tandem reactions involving cyclopropane (B1198618) intermediates have also been documented. For example, the reaction of certain δ-silyl-γ,δ-epoxypentanenitrile derivatives with a base can trigger an epoxy nitrile cyclization to form a cyclopropane derivative. nih.gov This is followed by a Brook rearrangement and an anion-induced cleavage of the cyclopropane ring, ultimately yielding unsaturated pentanenitrile derivatives. nih.gov The stereochemistry of the starting epoxide can dictate the geometry of the final olefin product. nih.gov Furthermore, photochemical irradiation can induce ring-expansion rearrangements in α-diazocyclopropanes, converting them into cyclobutene (B1205218) structures. utdallas.edu
Amino Group Reactivity and Derivatization Mechanisms
The primary amino group (-NH₂) on the cyclopropyl ring is a potent nucleophile and a key site for derivatization. This is particularly useful for analytical purposes, such as enhancing detection and separation in chromatography. nih.gov
A common strategy for derivatizing amino groups for analysis by gas chromatography-mass spectrometry (GC-MS) is a two-step procedure. mdpi.com
Esterification: The first step targets other functional groups that might be present, such as carboxylic acids.
Acylation: The second step involves reacting the amino group with an organic anhydride (B1165640), such as pentafluoropropionic anhydride (PFPA), to form a stable, volatile, and electronegative derivative suitable for GC-MS analysis. mdpi.com The order of these steps is crucial for achieving stable products. mdpi.com
For liquid chromatography-mass spectrometry (LC-MS/MS) analysis, other reagents are employed to improve ionization efficiency and chromatographic separation of isomers. nih.gov
| Reagent | Analytical Method | Purpose | Reference |
|---|---|---|---|
| Pentafluoropropionic Anhydride (PFPA) | GC-MS | Increases volatility and thermal stability for analysis. | mdpi.com |
| Diethyl ethoxymethylenemalonate | LC-MS/MS | Enables isomer separation and enhances signal significantly. | nih.gov |
Stereochemical Stability and Inversion Mechanisms
The compound possesses two stereocenters on the cyclopropyl ring, leading to the specific (1S,2R) configuration. This defined stereochemistry is critical, as different stereoisomers can exhibit vastly different biological activities. unl.pt The biosynthesis of related cyclopropane-containing natural products often proceeds via stereospecific intramolecular nucleophilic displacement reactions, which lock in a particular stereochemical arrangement. nih.gov For example, the formation of 1-aminocyclopropane-1-carboxylate (ACC) involves the displacement of a leaving group by an intramolecular carbanion attack in an S-N-2-type mechanism. nih.gov
The covalent bonds of the cyclopropane ring render the stereocenters configurationally stable under standard conditions. Inversion of stereochemistry would require breaking one of the ring's carbon-carbon bonds, a process that demands significant energy input, such as through photochemical rearrangement or high-energy chemical reactions that lead to ring-opening and subsequent re-closure. utdallas.edu Barring such rearrangement pathways, the (1S,2R) stereochemistry is considered stable.
Theoretical and Computational Chemistry Studies
Quantum Mechanical (QM) Calculations for Conformational Analysis
Quantum mechanical calculations are fundamental in determining the stable three-dimensional arrangements of a molecule, known as its conformations. For 2-((1S,2R)-2-aminocyclopropyl)benzonitrile, with its flexible aminocyclopropyl group, identifying the low-energy conformers is crucial for understanding its interactions with biological targets.
Conformational analysis through QM methods typically involves scanning the potential energy surface by systematically rotating the rotatable bonds. For the target molecule, the key dihedral angles would be those associated with the bond connecting the cyclopropyl (B3062369) ring to the benzonitrile (B105546) moiety and the orientation of the amino group. The relative energies of the resulting conformers are then calculated to identify the most stable structures.
Density Functional Theory (DFT) in Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, making it particularly well-suited for studying chemical reactions. Elucidating the reaction mechanism for the synthesis of this compound can provide insights into reaction pathways, transition states, and the factors controlling stereoselectivity.
DFT calculations can be employed to model the entire reaction coordinate, from reactants to products, identifying the transition state structures and their associated activation energies. This information is invaluable for optimizing reaction conditions to improve yield and selectivity. For example, a DFT study on the rearrangement of 2-benzyloxypyridine derivatives successfully identified the rate-determining step and the effect of substituents on the activation energy. researchgate.net The calculations showed that electron-donating groups on the benzene (B151609) ring lowered the activation energy, correlating with increased reaction yields. researchgate.net
In the context of synthesizing this compound, DFT could be used to investigate the key bond-forming steps, such as the cyclopropanation reaction and the introduction of the amino and cyano functionalities. A comparative DFT study of different synthetic routes could predict the most efficient pathway. Furthermore, implicit solvation models can be incorporated into DFT calculations to account for the effect of the solvent on the reaction pathway, providing a more realistic representation of the reaction conditions. arxiv.org
A hypothetical DFT study on a key reaction step for forming the aminocyclopropyl moiety might yield data similar to that presented in the table below, which illustrates how DFT can be used to compare different reaction pathways.
Table 1: Hypothetical DFT Results for a Key Reaction Step
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Reactant Complex Energy (kcal/mol) | 0.0 | 0.0 |
| Transition State Energy (kcal/mol) | +25.4 | +19.8 |
| Product Complex Energy (kcal/mol) | -15.2 | -15.2 |
| Activation Energy (kcal/mol) | 25.4 | 19.8 |
| Reaction Enthalpy (kcal/mol) | -15.2 | -15.2 |
This table is illustrative and does not represent actual experimental or calculated data for the specified compound.
Molecular Dynamics (MD) Simulations for Dynamic Behavior of the Compound and its Complexes
Molecular Dynamics (MD) simulations provide a detailed picture of the dynamic behavior of molecules and their complexes over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how this compound and its potential complexes with biological targets behave in a dynamic environment.
For the isolated molecule, MD simulations can explore its conformational landscape in solution, providing insights into its flexibility and the predominant conformations present at a given temperature. When complexed with a protein, MD simulations can assess the stability of the binding pose predicted by docking studies. figshare.com Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, the number of hydrogen bonds over time, and the solvent accessible surface area (SASA) are monitored to understand the dynamics of the interaction. researchgate.net
For instance, MD simulations of benzonitrile in the liquid state have provided evidence for specific intermolecular interactions, such as hydrogen bonding and antiparallel stacking of the nitrile groups. nih.govnih.gov These types of interactions are crucial for understanding how the molecule might behave in a biological environment. MD simulations are also instrumental in studying the interaction of small molecules with lipid membranes, which can be a critical step in a drug's mechanism of action. mdpi.com
The results of an MD simulation are often visualized and analyzed to understand the stability and nature of the interactions within a protein-ligand complex.
Table 2: Key Parameters from a Hypothetical MD Simulation of a Protein-Ligand Complex
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of Hydrogen Bonds |
|---|---|---|---|
| 0 | 0.00 | 0.00 | 3 |
| 10 | 1.25 | 1.50 | 2 |
| 20 | 1.30 | 1.65 | 3 |
| 30 | 1.28 | 1.60 | 2 |
| 40 | 1.35 | 1.70 | 2 |
This table is illustrative and does not represent actual experimental or calculated data for the specified compound.
Ligand-Protein Interaction Modeling (e.g., Docking, Scoring) for Biological Targets
Ligand-protein docking is a computational technique used to predict the preferred binding orientation of a small molecule to a protein target. For this compound, docking studies can identify potential biological targets and provide a starting point for understanding its mechanism of action.
The process involves placing the ligand in various conformations and positions within the protein's binding site and using a scoring function to estimate the binding affinity for each pose. The resulting ranked list of poses provides hypotheses about how the ligand might interact with the protein. These interactions often involve hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
While specific docking studies for this compound are not publicly documented, the methodology is widely applied in drug discovery. youtube.com For example, in the development of inhibitors for flexible proteins, docking to multiple receptor conformations generated from MD simulations can improve the accuracy of binding mode prediction. nih.gov Pharmacophore modeling, which identifies the essential chemical features for binding, can be used in conjunction with docking to screen for new active compounds. wustl.edu
A typical output from a docking study would include the predicted binding energy and the key interacting residues, as illustrated in the hypothetical table below.
Table 3: Hypothetical Docking Results for this compound against a Protein Target
| Parameter | Value |
|---|---|
| Predicted Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | Tyr122, Phe256, Asn312 |
| Hydrogen Bonds | Amino group with Asn312 (2.8 Å) |
| Hydrophobic Interactions | Phenyl ring with Tyr122 and Phe256 |
This table is illustrative and does not represent actual experimental or calculated data for the specified compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding human trial data)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs.
A QSAR study involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be topological, geometrical, electronic, or physicochemical in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that relates these descriptors to the observed biological activity. nih.govnih.gov
For a series of analogs of this compound, a QSAR model could be developed to understand the structural requirements for a particular biological activity. For example, a study on 2-amino-6-arylsulfonylbenzonitriles as HIV-1 reverse transcriptase inhibitors used various descriptors to build predictive QSAR models. nih.gov Similarly, QSAR studies on other classes of compounds have successfully identified key features influencing their activity. nih.govnih.govdovepress.com
The output of a QSAR study is typically an equation that can be used to predict the activity of new compounds.
Table 4: Example of a QSAR Model Equation
| Model Equation | log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.5 * H-bond_Donors + c |
|---|---|
| Descriptors | LogP (lipophilicity), MW (molecular weight), H-bond_Donors (number of hydrogen bond donors) |
| Statistical Parameters | r² (correlation coefficient), q² (cross-validated correlation coefficient) |
This table presents a generic QSAR equation for illustrative purposes and is not a validated model for the specified compound.
Enzyme Inhibition Research and Molecular Mechanisms of Action
Identification and Characterization of Enzyme Targets
Lysine (B10760008) Specific Demethylase 1 (LSD1) Inhibition and Epigenetic Modulation
The primary enzyme target for which derivatives of 2-((1S,2R)-2-Aminocyclopropyl)benzonitrile have been extensively studied is Lysine Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a flavin-dependent monoamine oxidase homolog that plays a critical role in transcriptional regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). nih.gov The dysregulation of LSD1 has been implicated in various cancers, making it an attractive therapeutic target.
The inhibition of LSD1 by compounds containing the 2-aminocyclopropyl benzonitrile (B105546) moiety leads to the modulation of epigenetic marks, specifically an increase in the levels of mono- and di-methylated H3K4 and H3K9. This can reactivate silenced tumor suppressor genes and induce differentiation in cancer cells.
Proteasome Inhibition Mechanisms
The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, and its inhibition is a validated strategy in cancer therapy. youtube.comyoutube.com Myeloma cells, due to their high rate of protein production, are particularly dependent on the proteasome for survival. youtube.com While some natural product proteasome inhibitors, such as Belactosin A, feature a cyclopropane (B1198618) ring, current research from the conducted searches does not provide direct evidence of this compound acting as a proteasome inhibitor. medchemexpress.com Further studies would be required to investigate its potential activity against the different catalytic subunits of the proteasome.
Kinase Inhibition (e.g., Mnk kinases, p38 kinase)
Kinases are key regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, including cancer and inflammatory disorders.
Mnk Kinases: Mitogen-activated protein kinase-interacting kinases (Mnk1 and Mnk2) are downstream effectors of the MAPK signaling pathways and are the sole kinases that phosphorylate the eukaryotic initiation factor 4E (eIF4E). medchemexpress.comnih.gov The phosphorylation of eIF4E is linked to oncogenic transformation and tumor progression. medchemexpress.com While numerous inhibitors of Mnk kinases have been developed, there is currently no publicly available research from the conducted searches to suggest that this compound is an inhibitor of this kinase class.
p38 Kinase: The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines. nih.govdrugbank.com They are implicated in a variety of inflammatory diseases and cancers. A study on a series of N-cyclopropylbenzamide-benzophenone hybrids revealed potent inhibitory activity against p38α MAPK. nih.gov Although these compounds are structurally related to this compound through the presence of a cyclopropyl (B3062369) and a benzoyl-related moiety, direct evaluation of this compound as a p38 kinase inhibitor has not been reported in the searched literature.
Other Enzyme Classes and Their Modulation
Based on the comprehensive search of available literature, there is currently no information regarding the inhibitory activity of this compound on other classes of enzymes. Its structural similarity to monoamine oxidase inhibitors suggests a potential for activity against MAO-A and MAO-B, though specific studies on this compound are lacking.
Molecular Interactions with Enzyme Active Sites
Binding Modes and Key Residue Interactions (e.g., hydrogen bonding with Lys661 in LSD1)
The molecular interactions of inhibitors within the active site of their target enzymes are critical for their potency and selectivity. For LSD1, the active site is a well-defined cavity where the histone tail binds.
Binding simulations and crystal structures of related compounds provide significant insights into the probable binding mode of this compound. The amino group of the cyclopropylamine (B47189) is a key feature, expected to interact within the catalytic site of LSD1. nih.gov The stereochemistry of the 1,2-disubstituted cyclopropane ring significantly influences the positioning of the aromatic ring and the formation of hydrogen bonds within the active site. nih.gov
Crucially, the benzonitrile moiety is predicted to play a pivotal role in the interaction with LSD1. A crystal structure of LSD1 in complex with a different reversible inhibitor containing a 4-cyanophenyl group revealed that the cyano group forms a direct hydrogen bond with the side chain of Lysine 661 (Lys661). This lysine residue is a key catalytic residue located deep within the active site. The interaction with Lys661 is significant as it displaces a water molecule that is normally involved in the catalytic mechanism, thereby stabilizing the inhibitor in the active site. This finding strongly suggests that the nitrile group of this compound would also engage in a similar hydrogen bonding interaction with Lys661, contributing significantly to its inhibitory potency against LSD1.
The phenyl ring of the compound is likely to occupy a hydrophobic pocket within the LSD1 active site, further enhancing binding affinity. The specific (1S,2R) stereochemistry dictates the precise orientation of these interacting groups, which can result in differential binding affinities and inhibitory potencies compared to other stereoisomers.
Conformational Changes Upon Ligand Binding
The binding of inhibitors to LSD1 induces significant conformational changes within the enzyme's active site, which are critical for their inhibitory activity. While the precise crystal structure of this compound complexed with LSD1 is not detailed in the provided information, insights can be drawn from studies of structurally related benzonitrile and cyclopropylamine inhibitors.
Upon binding, these inhibitors occupy the substrate-binding cavity of LSD1. The cyclopropylamine moiety is positioned to interact with the flavin adenine (B156593) dinucleotide (FAD) cofactor, a key component of the catalytic machinery. nih.govresearchgate.net Structural studies of a related reversible inhibitor, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, reveal that the cyano group of the benzonitrile moiety forms a crucial hydrogen bond with the side chain of Lys661, a residue deep within the catalytic center essential for the demethylation reaction. nih.gov The phenyl ring of the inhibitor typically settles into a hydrophobic pocket within the active site. nih.gov
Furthermore, the stereochemistry of the cyclopropane ring dictates the precise orientation of the substituent groups, which in turn affects the interactions with amino acid residues in the active site. nih.govnih.gov Binding simulations of related lysine-phenylcyclopropylamine conjugates indicate that the stereochemistry of the 1,2-disubstituted cyclopropane ring influences the positioning of the aromatic rings and the formation of hydrogen bonds by the amino group within the LSD1 catalytic site. nih.gov This precise positioning is critical for the subsequent chemical reaction that leads to irreversible inhibition. The interaction of the inhibitor with residues such as Asp555 and Asn540 has also been observed for other ligands, suggesting a common mode of interaction that stabilizes the inhibitor within the active site. nih.gov
Allosteric Modulation Mechanisms
Allosteric modulation involves the binding of a ligand to a site on the enzyme distinct from the active site (an allosteric site), which then influences the enzyme's catalytic activity. nih.gov While the primary mechanism of action for this compound and its parent compound, tranylcypromine (B92988), is direct inhibition at the active site, the broader context of enzyme regulation includes allosteric mechanisms. nih.govresearchgate.net
Currently, there is no direct evidence from the provided search results to suggest that this compound functions as an allosteric modulator of LSD1. The research focus for this class of compounds has been on their action as active site-directed, mechanism-based inactivators. However, the concept of allosteric modulation is a key strategy in drug design for targeting enzymes like LSD1, as it can offer greater selectivity and novel mechanisms of action compared to competitive inhibitors. nih.gov For instance, allosteric inhibitors could potentially stabilize an inactive conformation of the enzyme or disrupt the protein-protein interactions necessary for LSD1's function within larger corepressor complexes like CoREST. nih.gov
Mechanistic Classification of Enzyme Inhibition (e.g., Reversible Competitive, Irreversible)
The inhibition of LSD1 by this compound and related tranylcypromine derivatives is predominantly classified as mechanism-based irreversible inhibition . nih.govresearchgate.net This classification stems from the chemical reactivity of the cyclopropylamine moiety within the enzyme's active site.
The process is time-dependent and involves the enzyme's own catalytic machinery to convert the inhibitor into a reactive species that then covalently modifies the enzyme. nih.gov The catalytic cycle of LSD1 involves the oxidation of its substrate. nih.gov Similarly, the cyclopropylamine inhibitor is oxidized by the FAD cofactor, leading to the opening of the strained cyclopropane ring. This generates a highly reactive intermediate that forms a stable covalent adduct with the FAD cofactor. nih.govresearchgate.net Mass spectrometry studies have confirmed that FAD is the site of this covalent modification. nih.gov
This irreversible inactivation leads to a complete loss of enzyme activity. The kinetic parameters for this type of inhibition are often described by the inactivation constant (KI) and the rate of inactivation (kinact). For the parent compound, trans-2-phenylcyclopropylamine, these values for LSD1 have been determined to be a KI of 242 µM and a kinact of 0.0106 s-1. nih.gov While some newer LSD1 inhibitors are being developed as reversible inhibitors, the class to which this compound belongs is characterized by this irreversible mechanism. nih.govnih.gov
Preclinical Enzymatic and Cellular Assay Development (excluding human data)
The preclinical evaluation of this compound and its analogues involves a variety of enzymatic and cellular assays to determine their potency, selectivity, and mechanism of action.
Enzymatic Assays: A common in vitro assay to measure the inhibitory activity of these compounds against LSD1 is the horseradish peroxidase (HRP)-coupled assay . nih.gov This assay quantifies the hydrogen peroxide produced during the LSD1-catalyzed demethylation reaction. The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC₅₀). For a series of related lysine-phenylcyclopropylamine conjugates, the IC₅₀ values were determined, and it was noted that the stereochemistry of the cyclopropane ring significantly influenced the inhibitory activity. For instance, the (1S,2R)-isomer of a related compound, NCD41, was found to be four times more potent than its (1R,2S)-isomer. nih.gov
| Compound Series | Isomer | Relative LSD1 Inhibitory Potency |
| NCD18 | (1R,2S) | ~11x more potent than (1S,2R) |
| NCD25 | (1R,2S) | ~4x more potent than (1S,2R) |
| NCD41 | (1S,2R) | ~4x more potent than (1R,2S) |
This table is based on data for related lysine-phenylcyclopropylamine conjugates and highlights the stereochemical dependence of LSD1 inhibition. nih.gov
Cellular Assays: Cellular assays are crucial to assess the compound's activity in a more biologically relevant context. These assays are often performed in cancer cell lines where LSD1 is overexpressed. For example, selected tranylcypromine derivatives have been tested in the U937 acute myeloid leukemia (AML) cell line and the LNCaP prostate cancer cell line. nih.gov The effect of the inhibitors on cell growth is a primary endpoint.
Furthermore, Western blot analyses are employed to confirm the on-target activity of the inhibitors within the cells. A key indicator of LSD1 inhibition is the increase in the global levels of histone methylation marks that are normally removed by LSD1, such as H3K4me2 and H3K9me2. nih.gov An increase in these marks upon treatment with the compound provides evidence of its engagement with and inhibition of LSD1 in a cellular environment. nih.gov
Structure Activity Relationship Sar and Derivatization Studies
Impact of Cyclopropyl (B3062369) Stereochemistry on Biological Activity
The stereochemistry of the cyclopropyl ring is a critical determinant of the biological activity of 2-((1S,2R)-2-aminocyclopropyl)benzonitrile analogs. The rigid, three-membered ring introduces significant conformational constraints on the molecule, which in turn dictates its binding orientation within an enzyme's active site. The cis or trans relationship between the amino and benzonitrile (B105546) substituents, as well as their absolute stereochemistry (R or S), profoundly influences inhibitory potency.
Research on related aminocyclopropyl-containing enzyme inhibitors has consistently demonstrated that a specific stereoisomer exhibits significantly higher activity. For instance, in the context of dipeptidyl peptidase IV (DPP-IV) inhibitors, the cis relationship between the amino group and the rest of the molecule is often crucial for optimal binding. This is because the cis configuration orients the substituents in a precise spatial arrangement that complements the topology of the enzyme's active site.
To illustrate the impact of stereochemistry, consider the following hypothetical data for a series of aminocyclopropyl benzonitrile analogs targeting a generic enzyme:
| Compound | Stereochemistry | Relative Inhibitory Potency |
| Analog 1 | (1S, 2R) - trans | 100 |
| Analog 2 | (1R, 2S) - trans | 95 |
| Analog 3 | (1S, 2S) - cis | 10 |
| Analog 4 | (1R, 2R) - cis | 8 |
This table presents hypothetical data to illustrate the principle that stereochemistry significantly impacts biological activity. The (1S, 2R) and (1R, 2S) enantiomers, both having a trans-relationship between the functional groups, show much higher potency than their cis-isomers.
The data clearly indicates that the trans configuration is highly favored for activity, with the (1S, 2R) isomer being the most potent. This stereochemical preference underscores the importance of a precise three-dimensional structure for effective interaction with the biological target.
Role of the Aminobenzonitrile Moiety in Receptor/Enzyme Binding
The aminobenzonitrile moiety plays a multifaceted role in the interaction of these inhibitors with their target enzymes. The primary amino group often acts as a key hydrogen bond donor, anchoring the inhibitor within the active site by forming interactions with specific amino acid residues. For example, in DPP-IV inhibitors, this amino group frequently interacts with key residues such as glutamate (B1630785) or tyrosine. nih.govnih.gov
The benzonitrile group, on the other hand, contributes to binding through a combination of hydrophobic and electronic interactions. The nitrile group, being a strong electron-withdrawing group, can participate in dipole-dipole interactions or function as a hydrogen bond acceptor. The phenyl ring itself can engage in π-π stacking or hydrophobic interactions with aromatic residues in the enzyme's binding pocket. nih.gov The interplay between the amino and benzonitrile groups is therefore critical for achieving high-affinity binding.
Systematic Modifications and Analog Synthesis for Enhanced Specificity
To optimize the potency and selectivity of this compound-based inhibitors, systematic modifications are undertaken on different parts of the molecule.
Modifications to the Aminocyclopropyl Ring System
Alterations to the aminocyclopropyl ring are generally limited due to its critical role in establishing the correct conformation. However, the introduction of small alkyl groups, such as a methyl group, on the cyclopropane (B1198618) ring has been explored. Such modifications can further restrict the conformation and potentially enhance binding affinity by filling small hydrophobic pockets within the enzyme's active site. However, these changes can also introduce steric hindrance, leading to a decrease in activity if the substituent is too bulky.
Substituent Effects on the Benzonitrile Ring
The benzonitrile ring offers a rich platform for derivatization to enhance inhibitor specificity. The introduction of various substituents can modulate the electronic properties of the ring and introduce new interaction points with the enzyme.
A systematic study of substituent effects might yield results similar to the hypothetical data presented below for a series of analogs targeting a specific enzyme:
| Compound | Substituent on Benzonitrile Ring | Position of Substituent | Relative Inhibitory Potency |
| Analog 5 | -H (unsubstituted) | - | 100 |
| Analog 6 | -F | 4- | 150 |
| Analog 7 | -Cl | 4- | 130 |
| Analog 8 | -CH3 | 4- | 90 |
| Analog 9 | -OCH3 | 4- | 70 |
| Analog 10 | -F | 3- | 110 |
| Analog 11 | -CN | 4- | 50 |
This hypothetical data illustrates how different substituents on the benzonitrile ring can modulate biological activity. Small, electron-withdrawing groups like fluorine at the 4-position enhance potency, while bulky or strongly electron-donating groups can be detrimental.
As the table suggests, small, electron-withdrawing substituents like fluorine at the para-position often lead to enhanced activity. This could be due to favorable electronic interactions or improved metabolic stability. In contrast, bulky groups or those that significantly alter the electronic distribution, such as a second nitrile group, may lead to a loss of potency.
Linker Region Modifications and Their Influence
In many inhibitor designs, the aminocyclopropyl benzonitrile scaffold is connected to other molecular fragments through a linker. The nature and length of this linker are crucial for positioning the different parts of the inhibitor optimally within the enzyme's active site.
Modifications to a hypothetical linker connecting the amino group of the aminocyclopropyl moiety to another pharmacophore could result in the following SAR trends:
| Compound | Linker Structure | Linker Length | Relative Inhibitory Potency |
| Analog 12 | -(CH2)- | 1 atom | 80 |
| Analog 13 | -(CH2)2- | 2 atoms | 120 |
| Analog 14 | -(CH2)3- | 3 atoms | 95 |
| Analog 15 | -C(=O)NH- | 2 atoms (amide) | 150 |
| Analog 16 | -CH(OH)CH2- | 2 atoms (hydroxyethyl) | 110 |
This hypothetical data demonstrates the influence of the linker region. A two-atom linker appears optimal, with a rigid amide linker providing the highest potency, likely due to favorable hydrogen bonding interactions and conformational restriction.
The data suggests that both the length and the chemical nature of the linker are critical. An amide linker, for instance, can introduce additional hydrogen bonding opportunities and restrict conformational flexibility, leading to a more favorable binding entropy.
Conformational Restriction and Cyclopropylic Strain in Activity Modulation
The inherent rigidity of the cyclopropane ring is a key feature that contributes to the high potency of these inhibitors. This conformational restriction reduces the entropic penalty upon binding to the enzyme, as the molecule does not need to "freeze" into a specific conformation from a multitude of possibilities in solution. This pre-organization of the pharmacophoric elements leads to a more favorable free energy of binding.
The strain inherent in the three-membered ring, often referred to as "cyclopropylic strain," also influences the molecule's reactivity and conformation. This strain can be modulated by the introduction of substituents, which can either increase or decrease the ring strain, thereby fine-tuning the conformational preferences of the attached functional groups. This modulation can be a powerful tool in optimizing the inhibitor's fit within the enzyme's active site.
Future Perspectives in Chemical Biology and Therapeutic Development
Design Principles for Novel Modulators Based on Compound Scaffolding
The 2-((1S,2R)-2-aminocyclopropyl)benzonitrile scaffold serves as a promising starting point for the design of novel therapeutic agents. Its inherent structural features provide a robust framework that can be systematically modified to optimize interactions with biological targets. The conformationally restricted cyclopropane (B1198618) ring, in particular, offers a level of rigidity that is advantageous in drug design, as it can reduce the entropic penalty upon binding to a target protein and can lead to higher affinity and selectivity.
The design of novel modulators based on this scaffold is guided by several key principles:
Stereochemistry and Conformational Restriction: The specific (1S,2R) stereochemistry of the aminocyclopropyl group is crucial for its biological activity, as demonstrated in analogs such as milnacipran. This defined spatial arrangement of the amino and phenyl groups is essential for precise interactions with target proteins, such as the NMDA receptor. Maintaining or subtly modifying this stereochemistry is a cornerstone of designing new, potent modulators. The rigid cyclopropyl (B3062369) unit locks the relative orientation of the substituents, which can be exploited to probe specific binding pockets.
Privileged Scaffold Concept: The aminocyclopropyl benzonitrile (B105546) core can be considered a "privileged scaffold"—a molecular framework that is capable of providing ligands for more than one type of biological target. nih.govsmolecule.comnih.govresearchgate.netnih.gov The benzonitrile group, for instance, is a common feature in many bioactive molecules and can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. nih.govnih.gov By strategically decorating this core with different functional groups, it is possible to generate a library of compounds with diverse pharmacological profiles.
Bioisosteric Replacement and Functional Group Modification: The benzonitrile moiety itself is a versatile handle for chemical modification. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up a wide range of potential interactions with biological targets. Furthermore, the phenyl ring can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties and metabolic stability of the molecule. Bioisosteric replacement of the nitrile or the phenyl ring with other functional groups or heterocycles can also lead to novel compounds with improved properties.
A summary of design considerations for novel modulators is presented in the table below:
| Design Principle | Key Consideration | Potential Outcome |
| Stereochemistry | Maintain or systematically vary the (1S,2R) configuration. | Enhanced potency and selectivity for the target. |
| Conformational Restriction | Utilize the rigid cyclopropyl ring to orient substituents. | Reduced off-target effects and improved binding affinity. |
| Privileged Scaffold | Exploit the core structure's ability to bind to multiple targets. | Development of drugs for a wide range of diseases. |
| Bioisosteric Replacement | Substitute key functional groups (e.g., nitrile, phenyl). | Improved pharmacokinetic and pharmacodynamic properties. |
Integration of Synthetic and Computational Methodologies
The development of novel therapeutics based on the this compound scaffold is greatly accelerated by the integration of modern synthetic and computational techniques. This synergistic approach allows for a more rational and efficient drug discovery process.
Synthetic advancements are crucial for accessing a diverse range of analogs. Efficient and stereoselective methods for the synthesis of the aminocyclopropyl core are essential. Recent developments in catalysis and organic synthesis have made such complex structures more accessible. rsc.org Furthermore, late-stage functionalization techniques allow for the rapid diversification of the lead scaffold, enabling the exploration of a broad chemical space.
Computational methodologies play a pivotal role in guiding the design and prioritization of new compounds for synthesis. These methods include:
Molecular Docking and Dynamics: These techniques are used to predict the binding mode of the this compound scaffold and its derivatives within the active site of a target protein. researchgate.netnih.govresearchgate.net This allows for the rational design of modifications that can enhance binding affinity and selectivity. For example, docking studies can reveal key hydrogen bond interactions or hydrophobic pockets that can be targeted by specific functional groups.
Pharmacophore Modeling: A pharmacophore model represents the essential steric and electronic features required for biological activity. nih.gov By generating a pharmacophore model based on the this compound scaffold, it is possible to search large chemical databases for novel compounds that share the same key features but possess a different core structure.
Scaffold Hopping: This computational technique aims to identify new molecular scaffolds that can mimic the biological activity of a known active compound. nih.govniper.gov.inresearchgate.netmdpi.com Starting from the this compound scaffold, scaffold hopping algorithms can propose entirely new core structures that maintain the key pharmacophoric elements, leading to the discovery of novel intellectual property.
In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This allows for the early identification of potential liabilities and the prioritization of compounds with more favorable drug-like properties for synthesis.
The integration of these approaches is summarized in the following table:
| Methodology | Application in Drug Discovery |
| Advanced Synthesis | Efficient and stereoselective synthesis of the core scaffold and its analogs. |
| Molecular Docking | Prediction of binding modes and rational design of new derivatives. |
| Pharmacophore Modeling | Identification of key features for activity and virtual screening of compound libraries. |
| Scaffold Hopping | Discovery of novel core structures with similar biological activity. |
| In Silico ADMET | Early prediction of pharmacokinetic and toxicity profiles. |
Broadening the Scope of Biological Target Exploration
While the this compound scaffold has been primarily associated with its role as an intermediate for compounds targeting the NMDA receptor, its structural features suggest that it could be a valuable starting point for developing modulators of a much broader range of biological targets. The exploration of new therapeutic applications for this scaffold is a key area of future research.
Potential new target classes include:
Other Ion Channels and Receptors in the Central Nervous System (CNS): The success of analogs in modulating NMDA receptors suggests that other ion channels and G-protein coupled receptors (GPCRs) in the CNS could also be promising targets. The rigid scaffold can provide the necessary specificity to differentiate between closely related receptor subtypes.
Enzymes: The amino and nitrile functionalities can be elaborated to interact with the active sites of various enzymes. For example, the nitrile group can act as a warhead for covalent inhibitors or be part of a pharmacophore for non-covalent inhibitors of proteases or kinases.
Protein-Protein Interactions (PPIs): The defined three-dimensional structure of the aminocyclopropyl benzonitrile scaffold makes it an attractive candidate for the design of molecules that can disrupt or stabilize protein-protein interactions. These interactions are often characterized by large, shallow binding surfaces, and rigid scaffolds can be used to present functional groups in the correct orientation to interact with these surfaces.
Epigenetic Targets: There is growing interest in developing small molecule modulators of epigenetic targets such as histone deacetylases (HDACs) and methyltransferases. The this compound scaffold could be decorated with appropriate functional groups to target the binding sites of these enzymes.
The versatility of the benzonitrile moiety in chemical synthesis opens up possibilities for its use in creating diverse compound libraries for high-throughput screening against a wide array of biological targets. nih.govrsc.orgopenpr.com The development of novel benzonitrile derivatives has already shown promise in areas such as OLEDs and as antimicrobial agents. nih.govrsc.org
A summary of potential new biological targets is provided below:
| Target Class | Rationale for Exploration |
| CNS Receptors and Ion Channels | Proven activity of analogs against NMDA receptors suggests potential for other CNS targets. |
| Enzymes (e.g., Proteases, Kinases) | The scaffold's functional groups can be modified to target enzyme active sites. |
| Protein-Protein Interactions | The rigid scaffold can effectively present functional groups to disrupt or stabilize PPIs. |
| Epigenetic Targets | The core can be functionalized to interact with the binding sites of epigenetic enzymes. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
